molecular formula C9H13Cl2NS B1432605 2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride CAS No. 115334-99-1

2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride

Cat. No.: B1432605
CAS No.: 115334-99-1
M. Wt: 238.18 g/mol
InChI Key: MNOUJZHYPQRWTQ-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride is a chemical compound that features a 4-chlorophenyl group attached to a thioether linkage, which is further connected to an N-methylethan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride typically involves the reaction of 4-chlorothiophenol with N-methylethan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioether bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the amine group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dechlorinated products, modified amine derivatives.

    Substitution: Phenyl derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-((4-chlorophenyl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide: Similar structure with a trifluoromethoxy group.

    4-chlorophenylthioacetamide: Lacks the N-methylethan-1-amine moiety.

    4-chlorophenylthioethanol: Contains a hydroxyl group instead of an amine.

Uniqueness

2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOUJZHYPQRWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCSC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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